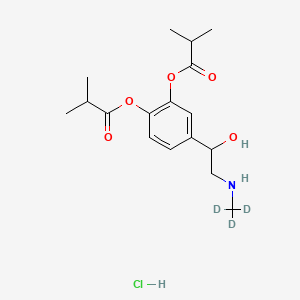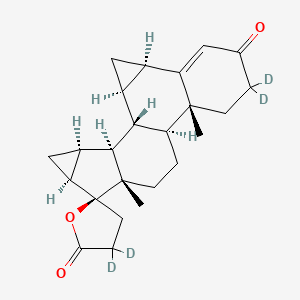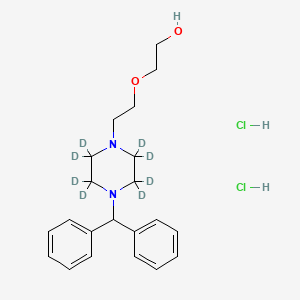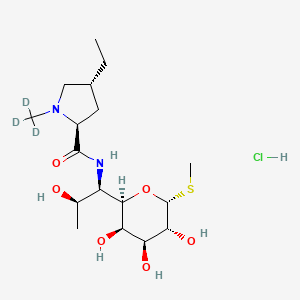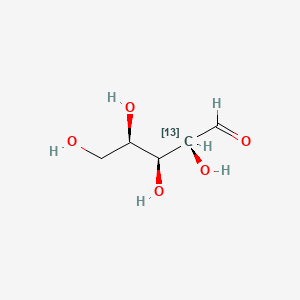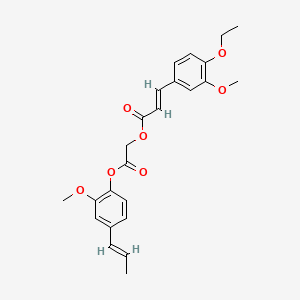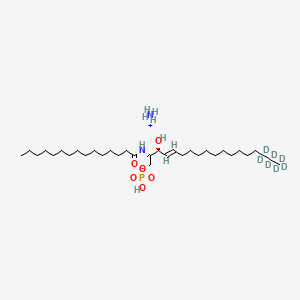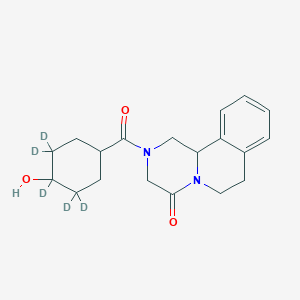
Copteroside G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copteroside G is a triterpene glycoside isolated from the epigeal part of the plant Climacoptera transoxana . It is a bisdesmosidic glycoside, meaning it contains two sugar moieties attached to the aglycone. The structure of this compound has been identified as gypsogenic acid 28-O-β-D-glucopyranoside 3-O-β-D-glucuronopyranoside .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copteroside G is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal part of Climacoptera transoxana using solvents and chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. The process would involve large-scale extraction and purification techniques similar to those used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
Copteroside G undergoes various chemical transformations, including hydrolysis and methylation . Hydrolysis of this compound can yield gypsogenic acid and sugar moieties such as D-glucose and D-glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic conditions, such as sulfuric acid.
Methylation: Conducted using reagents like dimethyl sulfoxide and sodium hydride.
Major Products Formed
Hydrolysis: Gypsogenic acid, D-glucose, and D-glucuronic acid.
Methylation: Permethylated derivatives of the glycoside.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Copteroside G involves its interaction with specific molecular targets and pathways. As a glycoside, it may exert its effects by modulating enzyme activities or interacting with cell surface receptors . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Copteroside G is similar to other triterpene glycosides isolated from Climacoptera transoxana, such as Copteroside H . Both compounds share a similar aglycone structure but differ in their sugar moieties. Copteroside H contains an additional D-xylose residue compared to this compound . Other similar compounds include:
Copteroside B: Hedaragenin 3-O-β-D-glucopyranosiduronic acid.
Copteroside C: Hederagenin 3-O-[O-β-D-xylopyranosyl-(1 → 2)-β-D-glucopyranoside].
This compound is unique due to its specific sugar composition and potential bioactivities .
Propiedades
Fórmula molecular |
C42H64O16 |
|---|---|
Peso molecular |
824.9 g/mol |
Nombre IUPAC |
6-[[4-carboxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O16/c1-37(2)13-15-42(36(54)58-33-29(48)26(45)25(44)21(18-43)55-33)16-14-39(4)19(20(42)17-37)7-8-22-38(3)11-10-24(41(6,35(52)53)23(38)9-12-40(22,39)5)56-34-30(49)27(46)28(47)31(57-34)32(50)51/h7,20-31,33-34,43-49H,8-18H2,1-6H3,(H,50,51)(H,52,53) |
Clave InChI |
KXYRUPZAFWEWGV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


